molecular formula C15H20N2O3S B11487092 N,N-diethyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

N,N-diethyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B11487092
M. Wt: 308.4 g/mol
InChI Key: NKVUMVVUSYDVOV-UHFFFAOYSA-N
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Description

N,N-diethyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethyl, dimethyl, oxo, and sulfonamide groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Diethyl and Dimethyl Groups: The diethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride.

    Oxidation to Form the Oxo Group: The oxo group can be introduced by oxidizing the corresponding alcohol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the oxo group can yield the corresponding alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Alcohols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Due to its sulfonamide group, the compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it useful in biochemical research.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

    N,N-diethyl-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide: can be compared with other quinoline derivatives such as:

Uniqueness:

  • The presence of both diethyl and dimethyl groups, along with the sulfonamide functionality, makes this compound unique. These substitutions can significantly influence its chemical reactivity, biological activity, and potential applications compared to other quinoline derivatives.

Properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

N,N-diethyl-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C15H20N2O3S/c1-5-17(6-2)21(19,20)12-7-11(4)15-13(9-12)10(3)8-14(18)16-15/h7-9H,5-6H2,1-4H3,(H,16,18)

InChI Key

NKVUMVVUSYDVOV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C(=C1)C)NC(=O)C=C2C

Origin of Product

United States

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